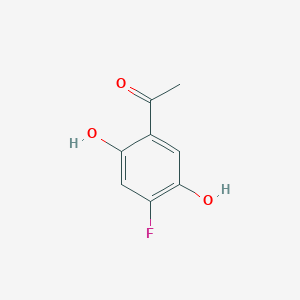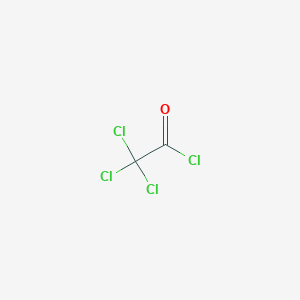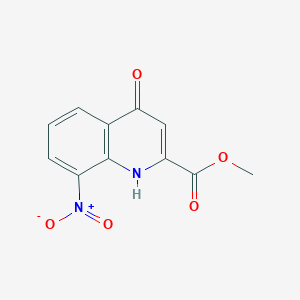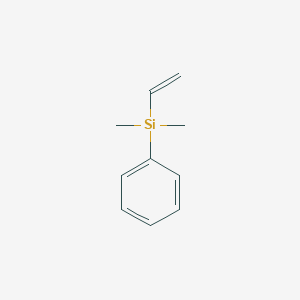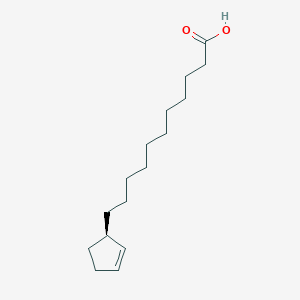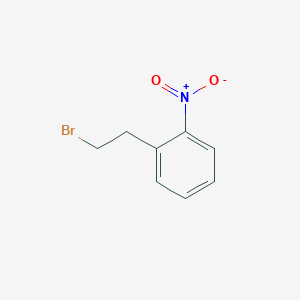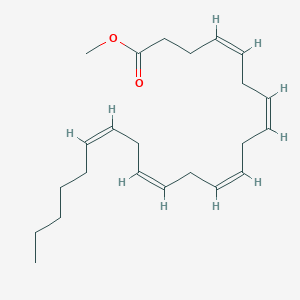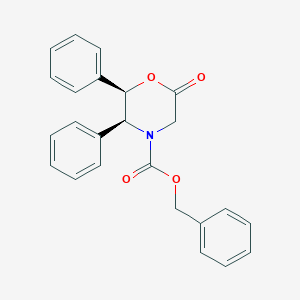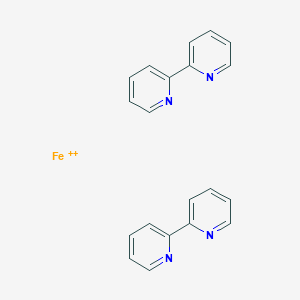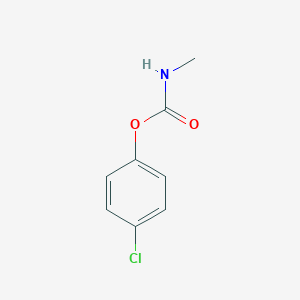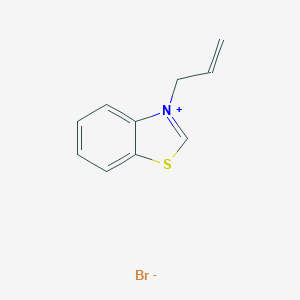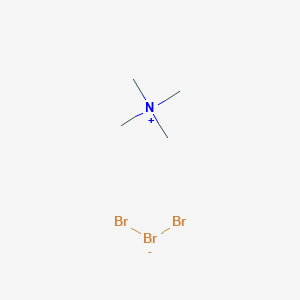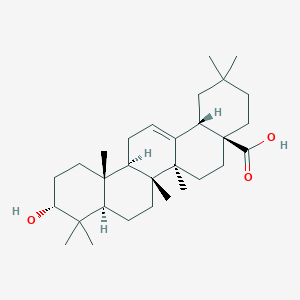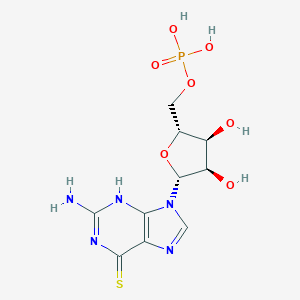
6-Thioguanosine monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thioguanosine monophosphate (6-TGMP) is a modified nucleoside that has been extensively studied for its potential use in scientific research. It is a derivative of guanine, one of the four building blocks of DNA and RNA, with a sulfur atom added to the sixth position of the guanine ring. This modification alters the properties of the nucleoside, making it useful for a variety of applications in biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
Overcoming Resistance in Cancer Treatment
6-Thioguanosine monophosphate (6sGMP) prodrugs have shown potential in overcoming resistance to thiopurines in leukemia and breast cancer cells. Research indicates that these prodrugs are effective antiproliferative compounds in cells resistant to thiopurines, linked to the expression of the salvage pathway enzyme HGPRT. The study also highlights the intracellular conversion of 6sGMP prodrugs into bioactive 6sGTPs, suggesting a promising strategy for thiopurine therapy using 6sGMP prodrugs (Moreno et al., 2022).
Role in Thiopurine Therapy Monitoring
Investigations into individual 6-thioguanosine phosphate levels and NDPK activity in red blood cells of patients on azathioprine therapy have been conducted. This study focuses on the metabolic process involving 6-thioguanosine monophosphate (TGMP), -diphosphate (TGDP), and -triphosphate (TGTP). The research aimed to provide a deeper understanding of these metabolites' role in thiopurine therapy, especially in inflammatory bowel disease treatment (Karner et al., 2010).
Electrochemical Applications
6-Thioguanosine and its electrochemistry have been studied for potential applications in the direct determination of oligonucleotides. This research explored the accumulation of 6-thioguanosine (6-TG) on gold nanoparticles modified electrodes, examining the electrochemical response and its potential in identifying and quantifying oligonucleotides, such as adenosine 5′-monophosphate (AMP) (Mora et al., 2008).
Metabolite Assay in Human Red Blood Cells
A flow-fluorimetric, liquid chromatographic assay for 6-thioguanosine 5'-monophosphate (TGMP) in human red blood cells has been developed. This assay is essential for understanding the metabolic pathways of 6-thioguanine, 6-mercaptopurine, and azathioprine, providing insights into their therapeutic effectiveness (Dooley & Maddocks, 1982).
Chemical Synthesis and Purification
Research on the chemical synthesis and purification of 6-thioguanosine monophosphates, including 6-thioguanosine 5'-diphosphate and 5'-triphosphate, has provided valuable insights. This study contributed to understanding the biochemical mechanisms of thiopurines, aiding in the development of more effective therapeutic agents (Breter & Mertes, 1990).
Propiedades
Número CAS |
15867-02-4 |
|---|---|
Nombre del producto |
6-Thioguanosine monophosphate |
Fórmula molecular |
C10H14N5O7PS |
Peso molecular |
379.29 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
BPZXYEUJBFHASJ-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
Otros números CAS |
15867-02-4 |
Sinónimos |
6-TG nucleotide 6-thioguanine nucleotide 6-thioguanosine monophosphate 6-thioguanosine-5'-phosphate 6-thioguanylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



